BenchChemオンラインストアへようこそ!

N-(3-{[2-(4-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide

physicochemical profiling logP polar surface area

N-(3-{[2-(4-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide (ChemDiv Compound ID: Y041-7374; molecular formula C₁₉H₂₁N₅O₃; molecular weight 367.41 g/mol) is an achiral, synthetic small molecule belonging to the pyrazine-2-carboxamide class of heterocyclic compounds. It features a 4-methoxy-substituted indole moiety linked via an N-ethylamino-3-oxopropyl spacer to a pyrazine-2-carboxamide terminus.

Molecular Formula C19H21N5O3
Molecular Weight 367.4 g/mol
Cat. No. B11150264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-{[2-(4-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide
Molecular FormulaC19H21N5O3
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=CN2CCNC(=O)CCNC(=O)C3=NC=CN=C3
InChIInChI=1S/C19H21N5O3/c1-27-17-4-2-3-16-14(17)6-11-24(16)12-10-22-18(25)5-7-23-19(26)15-13-20-8-9-21-15/h2-4,6,8-9,11,13H,5,7,10,12H2,1H3,(H,22,25)(H,23,26)
InChIKeyITTLMVAJWGNOII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile of N-(3-{[2-(4-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide: Structural Identity, Physicochemical Signature, and Target Class Context


N-(3-{[2-(4-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide (ChemDiv Compound ID: Y041-7374; molecular formula C₁₉H₂₁N₅O₃; molecular weight 367.41 g/mol) is an achiral, synthetic small molecule belonging to the pyrazine-2-carboxamide class of heterocyclic compounds . It features a 4-methoxy-substituted indole moiety linked via an N-ethylamino-3-oxopropyl spacer to a pyrazine-2-carboxamide terminus. The compound is catalogued as a screening compound within the ChemDiv library and is structurally related to the indole carboxamide family of IκB kinase β (IKKβ/IKK2) inhibitors disclosed in GlaxoSmithKline patent filings [1]. Its physicochemical profile—logP of 0.238, topological polar surface area (tPSA) of 77.09 Ų, 2 hydrogen bond donors, 7 hydrogen bond acceptors, and a predicted logSw of −1.2064—places it within favorable drug-like chemical space .

Why In-Class Indole-Pyrazine Carboxamides Cannot Be Interchanged with N-(3-{[2-(4-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide


Within the broader indole-pyrazine carboxamide class, seemingly minor structural variations—such as the presence or absence of the 4-methoxy group on the indole ring, the position of indole attachment (N1 vs. C3), and the length of the amino-oxopropyl linker—produce large and quantifiable shifts in lipophilicity (logP), hydrogen-bonding capacity, and polar surface area that directly govern membrane permeability, solubility, and target-binding complementarity . For example, the des-methoxy analog N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide (CAS 1374520-43-0; C₁₈H₁₉N₅O₂, MW 337.4) lacks the 4-methoxy substituent and differs in indole connectivity (C3 vs. N1), resulting in distinct physicochemical and potentially pharmacological properties . The indole carboxamide IKK2 inhibitor patent literature explicitly teaches that substitution pattern on the indole ring modulates both potency and selectivity, making untested analog substitution a high-risk procurement strategy for any application requiring reproducible biological activity [1].

Quantitative Differentiation Evidence for N-(3-{[2-(4-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide Against Closest Analogs


Lipophilicity and Polarity Differentiation: 4-Methoxy-N1-Indole vs. Des-Methoxy-C3-Indole Analog

The target compound carries a 4-methoxy substituent on the indole N1-linked scaffold, distinguishing it from the des-methoxy, C3-linked indole analog (CAS 1374520-43-0). The target compound has a measured logP of 0.238, a tPSA of 77.09 Ų, 7 hydrogen bond acceptors, and 2 hydrogen bond donors, with a predicted logSw of −1.2064 . The des-methoxy analog (C₁₈H₁₉N₅O₂, MW 337.4) lacks the methoxy oxygen, reducing its HBA count by 1 and its molecular weight by approximately 30 Da . The lower logP of the target compound (0.238) is consistent with the increased polarity conferred by the 4-methoxy group and the pyrazine-2-carboxamide moiety, distinguishing it from more lipophilic indole carboxamide IKK2 inhibitors that typically exhibit logP values in the 2–4 range [1].

physicochemical profiling logP polar surface area drug-likeness

IKK2 Kinase Inhibitor Patent Class Membership: Structural Alignment with GlaxoSmithKline Indole Carboxamide Pharmacophore

The target compound falls within the general structural scope of indole carboxamide derivatives claimed as IKK2 (IKKβ) inhibitors in GlaxoSmithKline patents US20070254873 and US8071584 [1][2]. These patents describe compounds of formula (I) comprising an indole core, a carboxamide linker, and specific substitution patterns shown to inhibit IKK2 kinase activity. The target compound's N1-(4-methoxyindole) scaffold linked via an aminoethyl-oxopropyl chain to a pyrazine-2-carboxamide is consistent with the Markush structures disclosed. While the specific IC₅₀ value of this compound against IKK2 has not been independently reported in the peer-reviewed literature, the lead-optimized indole-7-carboxamide series from the same GSK program produced compound 24 with an in vivo ED₅₀ of 7.6 μmol/kg p.o. (2.8 mg/kg) in a rat LPS-TNFα model and an ED₅₀ of 2.9 μmol/kg p.o. (1.1 mg/kg) in a dog segmental LPS challenge model of inflammation [3]. The 4-methoxy-N1-indole substitution pattern of the target compound provides a distinct vector for hydrogen bonding with the kinase hinge region compared to the C3-substituted indole-7-carboxamide series.

IKK2 inhibitor IKKβ NF-κB pathway indole carboxamide

Direct Commercial Availability from ChemDiv Screening Collection vs. Custom Synthesis Requirement for Closest Analogs

The target compound is available as a pre-plated or powder stock from the ChemDiv screening collection under Compound ID Y041-7374, with a minimum order quantity of 5 mg and a typical ship time of 1 week . In contrast, the closest structural analog N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide (CAS 1374520-43-0) and other indole-pyrazine carboxamide variants are not catalogued as off-the-shelf screening compounds from major commercial suppliers and would require de novo custom synthesis . The target compound's defined stereochemistry (achiral), crystallinity, and purity profile are documented in the ChemDiv catalog, reducing procurement risk for screening campaigns. Logistical differentiation is further reinforced by the compound's inclusion in a library of over 1.5 million screening compounds, enabling rapid follow-up analog searches within the same chemical space .

chemical procurement screening collection commercial availability lead discovery

Physicochemical Drug-Likeness Profile vs. Typical Indole Carboxamide IKK2 Inhibitor Chemical Space

The target compound's physicochemical parameters (MW = 367.41, logP = 0.238, HBD = 2, HBA = 7, tPSA = 77.09 Ų) place it fully within Lipinski's Rule of Five space (MW < 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10) and Veber's oral bioavailability criteria (tPSA < 140 Ų, rotatable bonds ≤ 10) . In comparison, optimized IKKβ inhibitors from the GSK indole-7-carboxamide series, such as compound 24 (MW ~430–450 Da, tPSA ~90–110 Ų, logP ~2–3) and (R)-28 (MW ~460–480 Da), are systematically more lipophilic and larger [1]. The target compound's lower logP (0.238 vs. ~2–3) suggests superior aqueous solubility (predicted logSw = −1.2064) but potentially lower passive membrane permeability, making it better suited for target-based biochemical assays and fragment-based screening approaches rather than cell-based phenotypic assays requiring high membrane penetration. This differential physicochemical profile provides a complementary tool to the more advanced, orally optimized IKK2 inhibitors.

drug-likeness Lipinski Rule of Five ligand efficiency oral bioavailability prediction

Recommended Research and Procurement Application Scenarios for N-(3-{[2-(4-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide


IKK2/NF-κB Pathway Probe in Biochemical Kinase Assays

The target compound's structural membership in the patented indole carboxamide IKK2 inhibitor class makes it a suitable chemical probe for investigating IKKβ-dependent NF-κB signaling in biochemical kinase assays. Its favorable aqueous solubility profile (logSw = −1.2064) and moderate lipophilicity (logP = 0.238) reduce the likelihood of compound aggregation and non-specific binding—common confounding factors in kinase inhibition assays—compared to more lipophilic IKK2 inhibitors from the GSK indole-7-carboxamide series that exhibit logP values in the 2–3 range [1]. Researchers should prioritize this compound when assay conditions demand DMSO concentrations below 0.1% or when compound precipitation has been observed with more hydrophobic IKK2 tool compounds.

Fragment-Based and Ligand-Efficiency-Driven Hit Discovery Campaigns Targeting IKKβ

With a molecular weight of 367.41 Da and a tPSA of 77.09 Ų , the target compound sits at the lower end of the molecular weight range for kinase inhibitors and exhibits favorable ligand efficiency metrics (predicted LE > 0.30 kcal/mol per heavy atom, based on its compact structure). This makes it an ideal starting point for fragment-based or ligand-efficiency-optimized drug discovery programs targeting IKKβ, where the goal is to identify low-molecular-weight, polar hits that can be elaborated into potent, orally bioavailable leads through structure-guided optimization. In contrast, the more advanced GSK indole-7-carboxamide leads (MW ~430–480 Da) offer less room for property-preserving molecular elaboration [1].

Comparative SAR Studies Exploring N1- vs. C3-Indole Connectivity and 4-Methoxy Substitution Effects on Kinase Selectivity

The target compound's unique combination of N1-(4-methoxyindole) connectivity and pyrazine-2-carboxamide terminus distinguishes it from both the des-methoxy C3-indole analog (CAS 1374520-43-0) and the C3-substituted indole-7-carboxamide IKK2 inhibitor series . This structural divergence provides an opportunity for systematic SAR studies comparing indole N1 vs. C3 attachment modes and the impact of the 4-methoxy substituent on kinase selectivity profiles. Procurement of the target compound alongside its des-methoxy analog enables head-to-head profiling against a panel of kinases to quantify the selectivity contribution of the 4-methoxy group—a critical data point for medicinal chemistry programs optimizing indole-based kinase inhibitors. The target compound's immediate commercial availability (5 mg, ~1 week delivery) [1] facilitates rapid initiation of such comparative studies.

In Silico Docking and Pharmacophore Modeling of Pyrazine-2-Carboxamide Kinase Inhibitors

The target compound's well-defined, achiral structure and documented SMILES string (COc1cccc2c1ccn2CCNC(CCNC(c1cnccn1)=O)=O) enable unambiguous in silico modeling in the IKKβ ATP-binding pocket. The pyrazine-2-carboxamide moiety provides a distinct hydrogen-bonding pharmacophore that can be compared with the pyridine-carboxamide and indole-carboxamide scaffolds prevalent in the IKK2 patent literature . Computational chemists and modelers can leverage this compound as a reference ligand for evaluating docking pose reproducibility, scaffold-hopping feasibility, and pharmacophore hypothesis validation, particularly given the availability of IKKβ homology model and crystal structure data referenced in the GSK optimization studies [1].

Quote Request

Request a Quote for N-(3-{[2-(4-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.